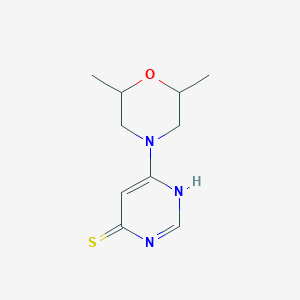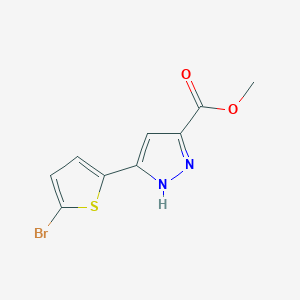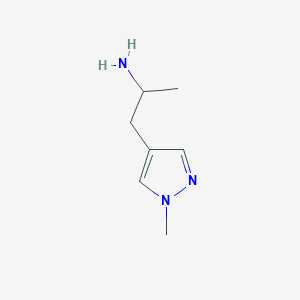
1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine
Overview
Description
“1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine” is a chemical compound with the empirical formula C8H15N3 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, and four hydrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine” is characterized by a pyrazole ring attached to a propylamine group . The pyrazole ring contains two nitrogen atoms, one of which bears a methyl group .Scientific Research Applications
Synthesis and Characterization
The compound 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is utilized in the synthesis and characterization of pyrazole derivatives. These derivatives have been investigated for their antitumor, antifungal, and antibacterial activities. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields various N-((1H-pyrazol-1-yl)methyl) pyrimidin-2-amines and related compounds. These compounds have shown biological activity against breast cancer and microbes, as confirmed by theoretical and experimental studies, including X-ray crystallography and spectroscopic methods (Titi et al., 2020).
Polymerization Catalysts
This compound also plays a role in the synthesis of metal complexes that act as catalysts in polymerization processes. For example, mononuclear Co(II), Zn(II), and Cd(II) complexes derived from N,N',N-bidentate or tridentate N,N',N-bis((1H-pyrazol-1-yl)methyl)amines have been synthesized and characterized. These complexes have shown the ability to polymerize methyl methacrylate into poly(methylmethacrylate) with high molecular weight and specific stereochemistry (Shin et al., 2016).
Antibacterial Activity
In addition to the above applications, pyrazole Schiff bases derived from compounds like 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine have been studied for their structural properties and antibacterial activity. These compounds exhibit significant inhibitory effects against C. albicans and Gram-negative bacteria, suggesting their potential as antibacterial agents (Feng et al., 2018).
Material Modification
Furthermore, radiation-induced hydrogels modified with amine compounds, including pyrazole derivatives, have shown improved swelling properties and thermal stability. These modified polymers exhibit promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Environmental Applications
1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine-derived compounds have also been investigated for their environmental applications, such as in the synthesis of polymers from CO2 and cyclohexene oxide. Zinc(II) complexes containing pyrazolyl compounds have been found to catalyze the copolymerization of CO2 and cyclohexene oxide, producing polymers with moderate molecular weights and high selectivity (Matiwane et al., 2020).
Future Directions
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-9-10(2)5-7/h4-6H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECWYYHRNMAMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288252 | |
| Record name | α,1-Dimethyl-1H-pyrazole-4-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine | |
CAS RN |
1017783-02-6 | |
| Record name | α,1-Dimethyl-1H-pyrazole-4-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017783-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,1-Dimethyl-1H-pyrazole-4-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



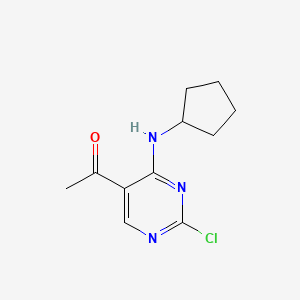
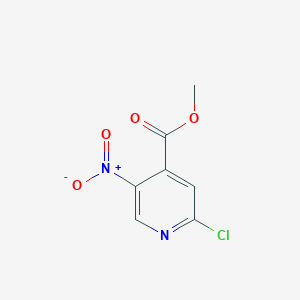
![5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1419902.png)
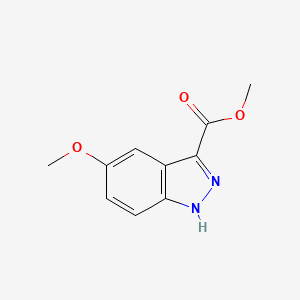
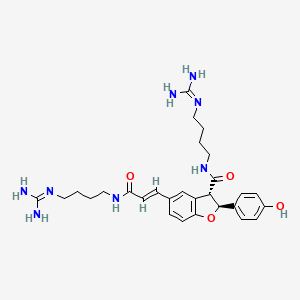
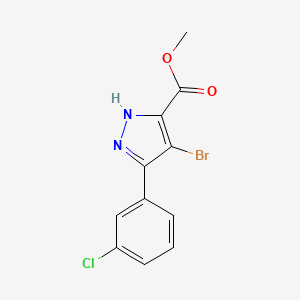
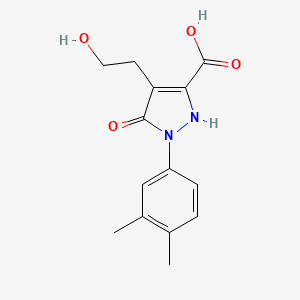
![(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine](/img/structure/B1419909.png)
![2,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419910.png)
![2,7-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419911.png)
![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)
![(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine](/img/structure/B1419914.png)
